

N-Demethylroxithromycin: Mechanistic Characterization & Biological Activity

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N-Demethylroxithromycin*

CAS No.: 118267-18-8

Cat. No.: B138746

[Get Quote](#)

Technical Guide Series: Macrolide Pharmacodynamics

Executive Summary & Molecular Identity

N-Demethylroxithromycin (also known as N-mono-demethyl roxithromycin) is the primary bioactive metabolite of the semi-synthetic macrolide roxithromycin. It is generated via oxidative demethylation by the cytochrome P450 isozyme CYP3A4.

Unlike inert metabolic byproducts, N-DMR retains significant antibacterial potency. Its study is essential for three reasons:

- **Total Activity:** It contributes to the net antimicrobial effect in vivo.
- **Safety Profiling:** It participates in the formation of Nitroso-alkane complexes with CYP450, potentially influencing drug-drug interactions (DDIs).
- **Structural Insight:** The loss of the methyl group on the desosamine sugar provides a structure-activity relationship (SAR) probe for ribosomal binding affinity.

Structural Pharmacology

The transition from Roxithromycin to N-DMR involves the loss of a methyl group at the position of the desosamine sugar moiety.

- Parent (Roxithromycin): Contains an -dimethylamino group.^[1]
- Metabolite (N-DMR): Contains an -methylamino group.

This demethylation alters the basicity (pKa) of the amino sugar and its lipophilicity, subtly affecting how the molecule interacts with the negatively charged phosphate backbone of ribosomal RNA.

Core Mechanism of Action: Ribosomal Interference

The mechanism of N-DMR is congruent with the macrolide class, functioning as a translation inhibitor.^[2]

Target: The 50S Ribosomal Subunit

N-DMR binds reversibly to the 23S rRNA within the 50S ribosomal subunit.^[3] The binding site is located at the entrance of the Nascent Peptide Exit Tunnel (NPET), specifically near the Peptidyl Transferase Center (PTC).^{[3][4]}

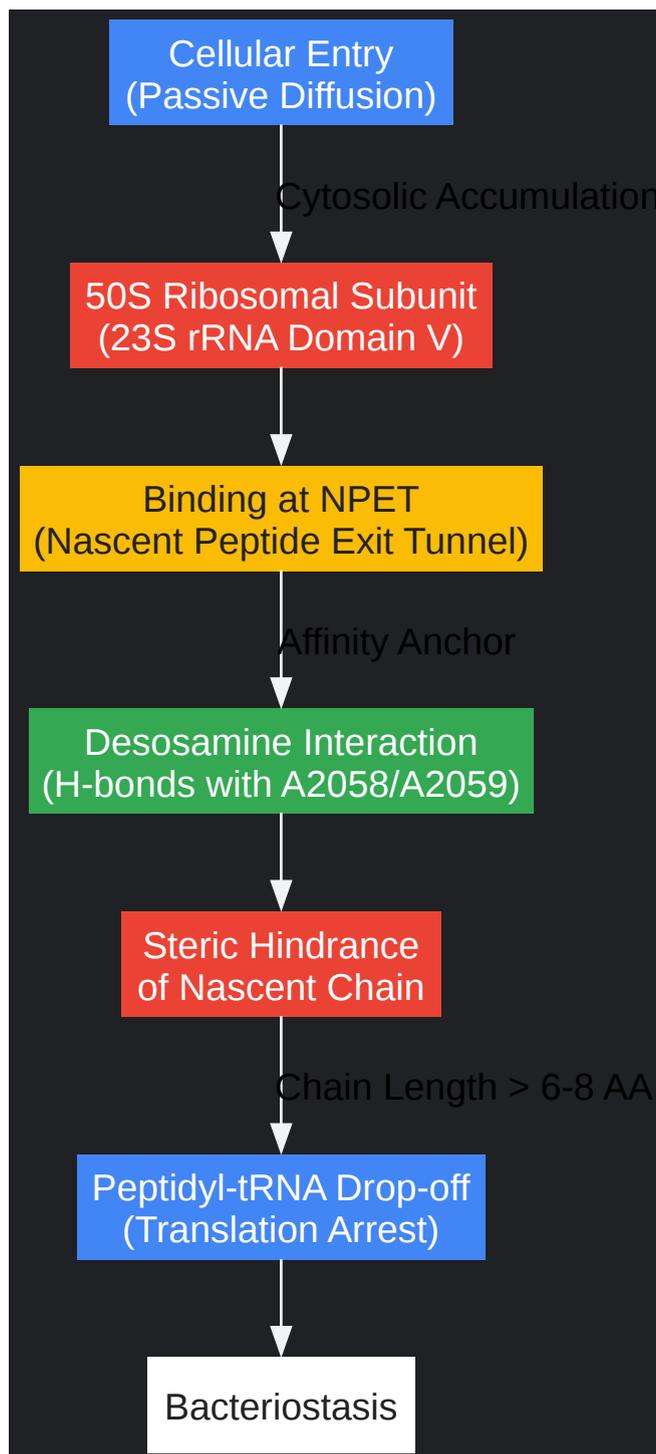
Molecular Interactions

The desosamine sugar—modified in N-DMR—is the primary anchor.

- **Hydrogen Bonding:** The hydroxyl groups of the macrolactone ring and the desosamine sugar form hydrogen bonds with specific nucleotides, notably A2058 and A2059 (Escherichia coli numbering) in domain V of the 23S rRNA.
- **Steric Blockade:** By occupying the exit tunnel, N-DMR does not inhibit the formation of the peptide bond itself (peptidyl transferase activity remains intact). Instead, it sterically hinders the progression of the nascent polypeptide chain.^[3]
- **The "Drop-off" Effect:** When the nascent peptide reaches a length of 6–8 amino acids, it encounters the drug blockade. This triggers the dissociation of peptidyl-tRNA from the ribosome, leading to premature termination of protein synthesis and bacteriostasis.

Visualization: Molecular Mechanism Pathway

The following diagram illustrates the cascade from cellular entry to translational arrest.



[Click to download full resolution via product page](#)

Caption: Step-wise mechanism of **N-Demethyloxithromycin** inducing translational arrest via steric blockade of the ribosomal exit tunnel.

Metabolic Pathway & CYP3A4 Interaction

While N-DMR is an antibiotic, its formation represents a key metabolic event in human liver microsomes (HLM).

The CYP3A4 Cycle

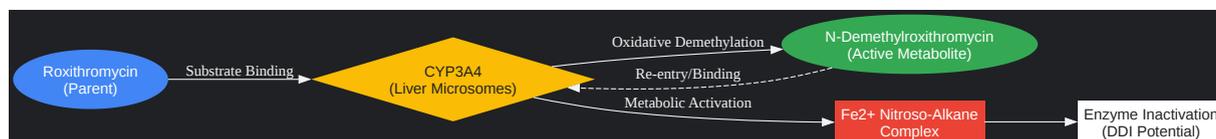
Roxithromycin is metabolized primarily by CYP3A4.[5] The N-demethylation is the rate-limiting step for clearance in many contexts.

- Reaction: Oxidative N-demethylation.
- Enzyme: CYP3A4 (major), CYP2C19 (minor).
- Product: **N-Demethyloxithromycin** (M3 metabolite) + Formaldehyde.[6]

Complex Formation & Inhibition

Crucially, N-DMR is not just a passive product. In human liver microsomes, N-DMR (M3) has been shown to be a more potent inhibitor of CYP3A4 than the parent roxithromycin in specific assays (e.g., testosterone 6

-hydroxylation).[7] It forms a stable Nitroso-alkane metabolic intermediate (MI) complex with the ferrous (Fe^{2+}) heme of CYP3A4. This "suicide inhibition" potential is lower than erythromycin or troleandomycin but higher than the parent roxithromycin, making N-DMR a relevant factor in drug-drug interaction modeling.



[Click to download full resolution via product page](#)

Caption: CYP3A4-mediated biotransformation of Roxithromycin to N-DMR and subsequent feedback inhibition via complex formation.[7]

Comparative Data Synthesis

The following data summarizes the biological activity of N-DMR relative to the parent compound.

Parameter	Roxithromycin (Parent)	N-Demethylroxithromycin (Metabolite)	Significance
Ribosomal Binding	High Affinity (M)	Moderate-High Affinity	Methyl group contributes to hydrophobic fit but is not essential.
Antibacterial Potency (MIC)	Baseline (e.g., 0.06 - 4.0 g/mL)	Comparable / Slightly Higher (1-2x MIC)	Retains therapeutic bioactivity; contributes to in vivo efficacy.
Bactericidal Activity (MBC)	Moderate	Reduced	Less effective at cell killing against specific bacilli strains.[2][8]
CYP3A4 Inhibition	Weak	Moderate	Metabolite is a stronger inhibitor of CYP3A4 than parent (Human Microsomes).
Lipophilicity	High	Reduced	Affects membrane permeation and tissue distribution volume.

Experimental Protocols

To validate the mechanism and activity of N-DMR, the following self-validating protocols are recommended.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Quantify the antibacterial potency of N-DMR relative to Roxithromycin. Standard: CLSI M07-A10 Guidelines.

- Compound Preparation:
 - Dissolve N-DMR standard (purity >95%) in minimal ethanol or DMSO. Dilute with Cation-Adjusted Mueller-Hinton Broth (CAMHB) to starting concentration (e.g., 64 g/mL).
 - Control: Prepare Roxithromycin parent under identical conditions.
- Inoculum Prep:
 - Standardize *S. aureus* (ATCC 29213) or *S. pneumoniae* (ATCC 49619) to 0.5 McFarland standard (CFU/mL).
 - Dilute 1:100 in CAMHB.
- Assay Setup:
 - Use 96-well polystyrene plates.
 - Dispense 100 L of serial 2-fold drug dilutions.
 - Add 100 L of bacterial suspension.

- Incubation:
 - C for 16-20 hours (ambient air).
- Readout:
 - Identify the lowest concentration with no visible growth.
 - Validation: Control strain MIC must fall within CLSI quality control ranges.

Protocol B: CYP3A4 Inactivation Assay (Testosterone Probe)

Objective: Assess the ability of N-DMR to inhibit CYP3A4 via metabolic complex formation.

- System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).
- Pre-incubation (Metabolic Activation Step):
 - Incubate HLM with N-DMR (0–50 M) and NADPH (1 mM) for 15 minutes at 37°C.
 - Why: This allows the formation of the Nitroso-alkane complex.
- Substrate Addition:
 - Add Testosterone (200 M), the specific probe substrate for CYP3A4.
 - Incubate for an additional 10 minutes.
- Termination & Analysis:
 - Stop reaction with ice-cold acetonitrile.
 - Analyze formation of 6

-hydroxytestosterone via HPLC-MS/MS.

- Calculation:
 - Compare residual CYP3A4 activity against a vehicle control.
 - Result: A decrease in 6

-hydroxylation indicates mechanism-based inactivation by N-DMR.

References

- BenchChem. (2025).[2] (E)-O-Demethyloxithromycin: A Technical Overview of Biological Activity. Retrieved from
- Li, X. Q., et al. (2001).[9] Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica. Retrieved from
- Yamazaki, H., & Shimada, T. (1998). Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites. Drug Metabolism and Disposition.[6][7][9][10][11] Retrieved from
- Mankin, A. S. (2008). Macrolide myths. Current Opinion in Microbiology. (Contextual grounding for 50S binding mechanism).
- DrugBank. (2024). Roxithromycin: Pharmacology and Metabolites. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. N-Nitroso -N-Demethyl Roxithromycin | SynZeal \[synzeal.com\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. mdpi.com \[mdpi.com\]](#)

- [4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Metabolism-related pharmacokinetic drug–drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Formation in vitro of an inhibitory cytochrome P450 x Fe²⁺-metabolite complex with roxithromycin and its decladinosyl, O-dealkyl and N-demethyl metabolites in rat liver microsomes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Demethylation metabolism of roxithromycin in humans and rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. Roxithromycin - Wikipedia \[en.wikipedia.org\]](#)
- [11. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β-eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [N-Demethylroxithromycin: Mechanistic Characterization & Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138746#n-demethylroxithromycin-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com